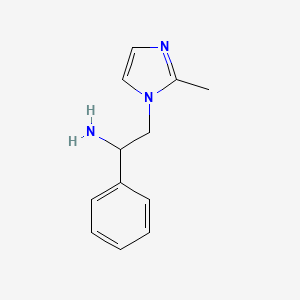

2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine

CAS No.:

Cat. No.: VC16261612

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3 |

|---|---|

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 2-(2-methylimidazol-1-yl)-1-phenylethanamine |

| Standard InChI | InChI=1S/C12H15N3/c1-10-14-7-8-15(10)9-12(13)11-5-3-2-4-6-11/h2-8,12H,9,13H2,1H3 |

| Standard InChI Key | GGLKIQQHALXVBY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CN1CC(C2=CC=CC=C2)N |

Introduction

Chemical Identification and Structural Analysis

Molecular Formula and Structural Features

The molecular formula of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanamine is C₁₂H₁₅N₃, derived from its phenylethylamine core (C₈H₁₁N) and 2-methylimidazole substituent (C₄H₄N₂). The imidazole ring is attached to the ethanamine chain via the nitrogen at position 1, with a methyl group at position 2 . Key structural features include:

-

Phenyl group: Provides hydrophobic character and potential π-π interactions.

-

Ethanamine backbone: Confers basicity due to the primary amine (-NH₂).

-

2-Methylimidazole: Enhances steric bulk and influences electronic properties through its aromatic heterocycle.

Table 1: Comparative Molecular Data of Related Imidazole Derivatives

Synthesis and Synthetic Pathways

General Synthetic Strategies

The synthesis of imidazole-containing phenylethylamines typically involves:

-

Formation of the imidazole ring: Achieved via cyclization reactions using diketones or amidines.

-

Functionalization of the ethanamine backbone: Introduced through nucleophilic substitution or reductive amination .

For example, imidazole-4,5-dicarboxylic acid derivatives are often converted to acyl chlorides and subsequently coupled with amines to form amide bonds . In the case of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanamine, a plausible route involves:

-

Step 1: Synthesis of 2-methylimidazole via cyclization of glyoxal and methylamine.

-

Step 2: Alkylation of the imidazole nitrogen with a bromo-phenylethylamine intermediate.

Scheme 1: Hypothetical Synthesis Pathway

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanamine are unavailable, analogs suggest:

-

Boiling Point: ~395°C (estimated from similar imidazole ketones ).

-

Density: ~1.12 g/cm³ (analogous to 2-imidazol-1-yl-1-phenylethanone ).

-

Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the amine and imidazole groups .

Table 2: Comparative Physical Properties

| Property | 2-(2-Methyl-1H-imidazol-1-yl)-1-phenylethanamine | 2-Imidazol-1-yl-1-phenylethanone |

|---|---|---|

| Molecular Weight | 201.27 | 186.21 |

| Density (g/cm³) | 1.12 (predicted) | 1.12 |

| Boiling Point (°C) | 395 (estimated) | 395 |

Pharmacological and Biological Activity

Table 3: Bioactivity of Selected Imidazole Analogs

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume